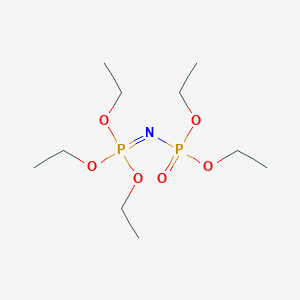
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester is a chemical compound with the molecular formula C10H25NO6P2 and a molecular weight of 317.256122. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes a phosphorimidic acid core with diethoxyphosphinyl and triethyl ester groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester typically involves the reaction of diethyl phosphite with triethyl orthoformate in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the formation of the desired product. The reaction can be represented as follows:
Diethyl phosphite+Triethyl orthoformate→Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorimidic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphorimidic acid compounds.
Substitution: It can participate in substitution reactions where one of its groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorimidic acid derivatives, while substitution reactions can produce a variety of substituted phosphorimidic acid compounds.
Applications De Recherche Scientifique
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorimidic acid derivatives.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl phosphonoacetate: This compound has a similar structure but differs in its functional groups.
Diethyl ethoxycarbonylmethylphosphonate: Another related compound with distinct chemical properties.
Uniqueness
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo various transformations makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
2397-48-0 |
|---|---|
Formule moléculaire |
C10H25NO6P2 |
Poids moléculaire |
317.26 g/mol |
Nom IUPAC |
diethoxyphosphorylimino(triethoxy)-λ5-phosphane |
InChI |
InChI=1S/C10H25NO6P2/c1-6-13-18(12,14-7-2)11-19(15-8-3,16-9-4)17-10-5/h6-10H2,1-5H3 |
Clé InChI |
WUURFNFFHABUBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=NP(=O)(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)

![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
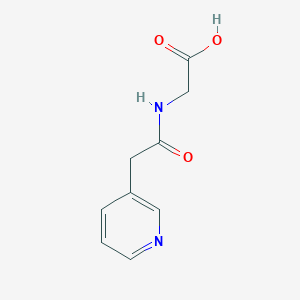
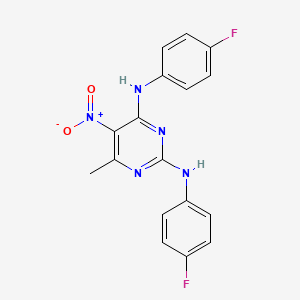
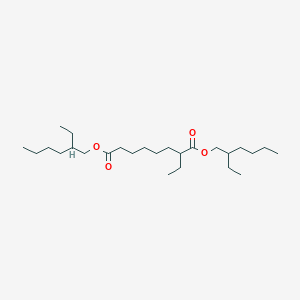
![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)
![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)

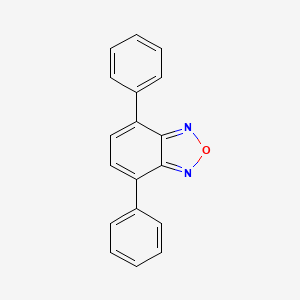
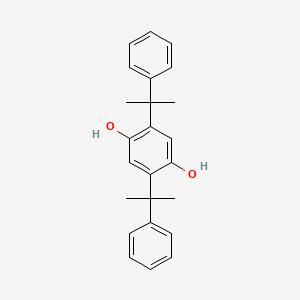
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
